molecular formula C4H5IO B14506650 4-Iodobut-3-en-2-one CAS No. 63242-85-3

4-Iodobut-3-en-2-one

Cat. No.: B14506650
CAS No.: 63242-85-3
M. Wt: 195.99 g/mol
InChI Key: VZMWCHSYSTYOGH-UHFFFAOYSA-N
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Description

4-Iodobut-3-en-2-one is an organic compound with the molecular formula C4H5IO It is a halogenated ketone, characterized by the presence of an iodine atom attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodobut-3-en-2-one can be synthesized through several methods. One common approach involves the iodination of butenone derivatives. For instance, the iodination of 3-buten-2-one using iodine and a suitable oxidizing agent can yield this compound . Another method involves the use of electrophilic iodination, where elemental iodine or iodides are used in combination with oxidants to introduce the iodine atom into the organic molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions. The process may utilize continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodobut-3-en-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted butenone derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Substituted butenones.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

4-Iodobut-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-iodobut-3-en-2-one involves its reactivity as an electrophile. The iodine atom, being highly electronegative, makes the carbon adjacent to it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate to form more complex structures.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodobut-3-en-2-one
  • 4-Chlorobut-3-en-2-one
  • 4-Bromobut-3-en-2-one

Uniqueness

4-Iodobut-3-en-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The larger atomic radius and higher electronegativity of iodine make it a more reactive electrophile, allowing for a broader range of chemical transformations.

Properties

CAS No.

63242-85-3

Molecular Formula

C4H5IO

Molecular Weight

195.99 g/mol

IUPAC Name

4-iodobut-3-en-2-one

InChI

InChI=1S/C4H5IO/c1-4(6)2-3-5/h2-3H,1H3

InChI Key

VZMWCHSYSTYOGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CI

Origin of Product

United States

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